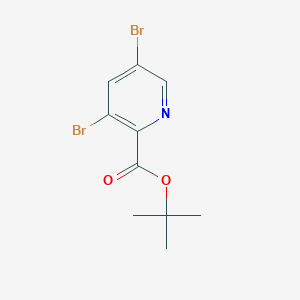

tert-Butyl 3,5-dibromopicolinate

Description

tert-Butyl 3,5-dibromopicolinate is a synthetic brominated aromatic ester characterized by a pyridine ring substituted with bromine atoms at the 3- and 5-positions and a tert-butyl ester group at the 2-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for catalytic cross-coupling reactions, owing to the reactivity of its bromine substituents. Its tert-butyl ester group enhances steric bulk, influencing solubility and stability under acidic or basic conditions compared to smaller alkyl esters. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and ultraviolet (UV) analysis, methodologies widely validated in heterocyclic chemistry .

Properties

Molecular Formula |

C10H11Br2NO2 |

|---|---|

Molecular Weight |

337.01 g/mol |

IUPAC Name |

tert-butyl 3,5-dibromopyridine-2-carboxylate |

InChI |

InChI=1S/C10H11Br2NO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3 |

InChI Key |

LUUDBVZWGDYDGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dibromopicolinate typically involves the esterification of 3,5-dibromopicolinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,5-dibromopicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Oxidation Reactions: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as tert-butyl 3,5-diaminopicolinate or tert-butyl 3,5-dimethoxypicolinate.

Reduction Reactions: tert-Butyl picolinate.

Oxidation Reactions: 3,5-dibromopicolinic acid.

Scientific Research Applications

Chemistry: tert-Butyl 3,5-dibromopicolinate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its brominated structure allows for the investigation of halogen bonding in biological systems.

Medicine: The compound is explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-dibromopicolinate involves its interaction with molecular targets through various pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Halogen Bonding: The bromine atoms in the compound can form halogen bonds with electron-rich sites on proteins or other biomolecules, influencing their structure and function.

Ester Hydrolysis: The ester group can undergo hydrolysis to release picolinic acid, which may have biological activity on its own.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in THF | Stability (pH 7) |

|---|---|---|---|---|

| This compound | 331.98 | 98–102 | High | Excellent |

| Methyl 3,5-dibromopicolinate | 275.90 | 75–78 | Moderate | Good |

| 3,5-Dibromopicolinic acid | 280.87 | 215–217 (dec.) | Low | Poor |

Key Observations :

- The tert-butyl group significantly improves thermal stability and solubility in non-polar solvents.

- Methyl and ethyl esters exhibit faster reaction kinetics in Suzuki-Miyaura couplings due to reduced steric hindrance .

Spectroscopic Comparison

NMR spectroscopy reveals distinct shifts for bromine-substituted positions. For example:

- In This compound , the tert-butyl group produces a singlet at δ 1.45 (¹H) and δ 28.5 (¹³C), while aromatic protons resonate at δ 8.25 (H-4) and δ 8.90 (H-6) due to electron-withdrawing bromine effects .

- Methyl 3,5-dibromopicolinate shows a downfield shift for H-4 (δ 8.30) and a methyl ester signal at δ 3.95 (¹H).

Table 2: ¹³C NMR Shifts (δ, ppm)

| Compound | C-2 (Ester) | C-3 (Br) | C-5 (Br) | C-4 (H) | C-6 (H) |

|---|---|---|---|---|---|

| This compound | 165.2 | 122.5 | 123.1 | 138.7 | 131.9 |

| Methyl 3,5-dibromopicolinate | 165.8 | 122.3 | 123.0 | 139.2 | 132.5 |

Insights :

- Bromine atoms deshield adjacent carbons, consistent with electronegativity trends.

- The tert-butyl group slightly shields C-2 compared to methyl esters due to electron-donating effects.

Research Findings and Industrial Relevance

Recent studies highlight this compound as a key intermediate in herbicide development, outperforming methyl analogues in field trials due to prolonged stability. Its synthetic versatility aligns with trends in green chemistry, where steric protection minimizes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.